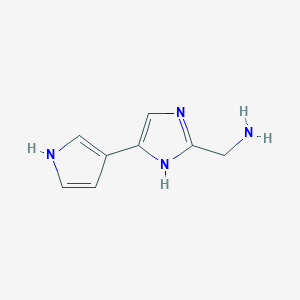

![molecular formula C7H11NOS B11918923 3-Thia-1-azaspiro[4.4]nonan-2-one CAS No. 139518-52-8](/img/structure/B11918923.png)

3-Thia-1-azaspiro[4.4]nonan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 3-Tía-1-azaspiro[4.4]nonan-2-ona es un compuesto heterocíclico que presenta una estructura espirocíclica, incorporando átomos de azufre y nitrógeno dentro de su sistema de anillos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 3-Tía-1-azaspiro[4.4]nonan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de cicloadición [3+2] de iminas de nitrilo con arilidenotiohidantoínas. Esta reacción generalmente procede en condiciones suaves y produce el producto espirocíclico deseado con rendimientos moderados a buenos . Otro método implica la interacción entre 4-(2-ciclodenhidracilinil)quinolin-2(1H)-ona y ácido tioglicólico, catalizada por ácido tioglicólico, para producir derivados de espirotiazolidinona .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la 3-Tía-1-azaspiro[4.4]nonan-2-ona no están bien documentados, la escalabilidad de las rutas sintéticas mencionadas anteriormente sugiere que estos métodos podrían adaptarse para la producción a gran escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, sería esencial para una síntesis industrial eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

La 3-Tía-1-azaspiro[4.4]nonan-2-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El átomo de azufre en el compuesto se puede oxidar para formar sulfóxidos o sulfonas.

Reducción: El grupo carbonilo se puede reducir para formar derivados de alcohol.

Sustitución: El átomo de nitrógeno puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como aminas o tioles se pueden emplear en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados de alcohol y compuestos espirocíclicos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La 3-Tía-1-azaspiro[4.4]nonan-2-ona ha encontrado aplicaciones en varios campos de investigación, que incluyen:

Industria: Sus propiedades estructurales pueden aprovecharse en el desarrollo de nuevos materiales con características electrónicas o mecánicas específicas.

Mecanismo De Acción

El mecanismo por el cual la 3-Tía-1-azaspiro[4.4]nonan-2-ona ejerce sus efectos implica la inhibición del receptor del factor de crecimiento epidérmico (EGFR) y BRAF V600E, ambos objetivos críticos en la terapia del cáncer. El compuesto aumenta los marcadores apoptóticos como caspasa-3 y caspasa-8 mientras disminuye los niveles de Bcl2 antiapoptótico, lo que lleva a la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Tioxo-tetraazaspiro[4.4]nonenonas: Estos compuestos comparten una estructura espirocíclica similar, pero difieren en la presencia de un grupo tioxo en lugar de un grupo tía.

1-Tía-4-azaspiro[4.4/5]alcan-3-onas: Estos compuestos están relacionados estructuralmente, pero tienen variaciones en el tamaño del anillo y los sustituyentes.

Unicidad

La 3-Tía-1-azaspiro[4.4]nonan-2-ona es única debido a su combinación específica de átomos de azufre y nitrógeno dentro del marco espirocíclico, lo que confiere reactividad química y actividad biológica distintas. Su acción inhibitoria dual sobre EGFR y BRAF V600E lo distingue aún más de otros compuestos similares, lo que lo convierte en un candidato prometedor para la investigación contra el cáncer.

Propiedades

Número CAS |

139518-52-8 |

|---|---|

Fórmula molecular |

C7H11NOS |

Peso molecular |

157.24 g/mol |

Nombre IUPAC |

3-thia-1-azaspiro[4.4]nonan-2-one |

InChI |

InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) |

Clave InChI |

XNAYDLTYZVUTKA-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2(C1)CSC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)

![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)

![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)

![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)

![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)